D-Altrose

Description

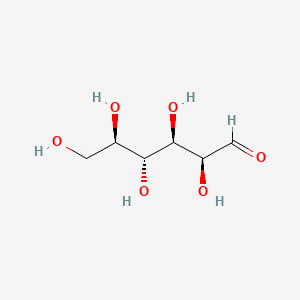

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894871 | |

| Record name | D-Altrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1990-29-0 | |

| Record name | D-Altrose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1990-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Altrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Altrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-altrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTROSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PLN1O36FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

D-Altrose structure and stereochemistry

An In-depth Technical Guide to the Structure and Stereochemistry of D-Altrose

Introduction

This compound is an aldohexose, a monosaccharide containing six carbon atoms and an aldehyde group. It is classified as a "rare sugar" because it is not commonly found in nature, although its L-enantiomer, L-altrose, has been isolated from the bacterium Butyrivibrio fibrisolvens.[1] As a C-3 epimer of the more common D-mannose, this compound presents a unique stereochemical arrangement that imparts distinct physical and conformational properties.[1][2] This guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and relevant experimental methodologies for this compound, tailored for researchers and professionals in drug development and chemical biology.

Stereochemistry and Structural Representations

The defining characteristic of this compound is the specific arrangement of its hydroxyl groups along the carbon backbone. In the open-chain form, this compound has four chiral centers (C-2, C-3, C-4, and C-5), giving rise to 2^4 = 16 possible stereoisomers for aldohexoses.[3][4] this compound is one of the eight D-aldohexoses.[3]

Fischer Projection

The Fischer projection is a two-dimensional representation of a chiral molecule, used to depict its stereochemistry in the acyclic form. For this compound, the hydroxyl groups on C-2, C-4, and C-5 are on the right, while the C-3 hydroxyl group is on the left.[3]

Haworth Projections and Cyclization

In aqueous solution, this compound primarily exists as a cyclic hemiacetal, formed by the intramolecular reaction between the hydroxyl group on C-5 and the aldehyde group on C-1.[5] This cyclization creates a new stereocenter at C-1, the anomeric carbon, resulting in two anomers: α-D-altropyranose and β-D-altropyranose. The pyranose form is a six-membered ring.[5][6]

-

α-anomer: The hydroxyl group on the anomeric carbon (C-1) is on the opposite side of the ring from the CH₂OH group (C-6).

-

β-anomer: The hydroxyl group on the anomeric carbon (C-1) is on the same side of the ring as the CH₂OH group (C-6).

Caption: Fischer and Haworth projections of this compound.

Note: The DOT language does not support direct chemical structure drawing. The above script provides a conceptual layout. For accurate chemical structures, specialized software is required. The diagram illustrates the relationship between the open-chain (Fischer) and cyclic (Haworth) forms.

Conformational Analysis

Unlike many other aldohexoses that strongly favor the ⁴C₁ chair conformation, the pyranose ring of altrose is notably flexible.[1] In solution, derivatives of altrose have been shown to exist in equilibrium between ⁴C₁, ¹C₄, and skew-boat (OS₂) conformations.[1] Studies using Vibrational Circular Dichroism (VCD) have shown that the α-anomer predominantly adopts a ⁴C₁ conformation.[7] In contrast, the β-anomer exhibits a dynamic equilibrium between the ⁴C₁ and ¹C₄ chair forms.[7] In the solid state, the crystal structure of β-D-altrose confirms a ⁴C₁ chair conformation.[8]

Stereochemical Relationships

This compound is stereochemically related to other D-aldohexoses through epimerization at specific carbon atoms. Understanding these relationships is crucial for designing synthetic pathways and interpreting biological activities.

-

D-Allose: C-2 epimer of this compound.

-

D-Mannose: C-3 epimer of this compound.[1]

-

D-Glucose: C-2 and C-3 epimer of this compound.

Caption: Epimeric relationships of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₆ | [1][9] |

| Molar Mass | 180.16 g/mol | [1][10] |

| Melting Point | 103-105 °C | [1][2] |

| Specific Rotation [α]D | +32.6° (in water, at equilibrium) | [2] |

| Appearance | Colorless to off-white crystalline solid | [2][9] |

| Solubility | Soluble in water; practically insoluble in methanol | [1][2] |

| CAS Number | 1990-29-0 | [1] |

Experimental Protocols

Synthesis of this compound from Levoglucosenone

A patented method describes the synthesis of this compound in high yield.[11] The workflow involves the stereoselective reduction of levoglucosenone, followed by cis-hydroxylation and hydrolysis.

References

- 1. Altrose - Wikipedia [en.wikipedia.org]

- 2. This compound - general description and application - Georganics [georganics.sk]

- 3. 25.4 Configurations of the Aldoses - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. aklectures.com [aklectures.com]

- 6. Converting Fischer, Haworth, and Chair forms of Carbohydrates - Chemistry Steps [chemistrysteps.com]

- 7. eurocarb2025.com [eurocarb2025.com]

- 8. β-d-Altrose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cas 1990-29-0,this compound | lookchem [lookchem.com]

- 10. This compound | C6H12O6 | CID 94780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US5410038A - method of preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of D-Altrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose is an aldohexose, a monosaccharide containing six carbon atoms and an aldehyde group. It is classified as a rare sugar and is an epimer of D-mannose at the C-3 position.[1] While it is considered an unnatural monosaccharide, its unique stereochemistry makes it a subject of interest in carbohydrate chemistry and drug design.[2][3] this compound and its derivatives are utilized in the synthesis of various biologically active compounds, including iminosugars.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its chemical relationships and analytical workflows.

Physical Properties of this compound

This compound is a colorless to off-white crystalline solid.[1] It is soluble in water and practically insoluble in methanol (B129727).[1][2] The key physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [4][5][6] |

| Molecular Weight | 180.16 g/mol | [4][5][6] |

| Melting Point | 103-105 °C | [1][2] |

| Specific Rotation, [α]D | +32.6° (in water, at equilibrium) | [1] |

| Appearance | Colorless to off-white crystalline solid | [1] |

| Solubility | Soluble in water, slightly soluble in DMSO and heated methanol, almost insoluble in methanol at room temperature. | [1][2][5] |

| Density | 1.581 g/cm³ (estimate) | [5][7] |

| Boiling Point | 232.96 °C (rough estimate) | [5] |

| Flash Point | 286.7 °C (estimate) | [5][8] |

| Refractive Index | 1.5860 (estimate) | [5] |

Chemical Properties and Reactivity

This compound is a stereoisomer of glucose, mannose, and allose.[5][9] As an aldohexose, it exhibits reactivity characteristic of both aldehydes and alcohols. In solution, this compound exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose). The ring conformation of α-altropyranoside is noted to be more flexible compared to most other aldohexopyranosides, with different derivatives showing occupancy in 4C₁, OS₂, and ¹C₄ conformations.[2] Recent studies have highlighted the antioxidant properties of this compound, attributed to its ability to suppress the production of reactive oxygen species in mitochondria by competing with D-glucose at the cellular level.[5][10]

Epimeric Relationships

The following diagram illustrates the epimeric relationships between this compound and other common D-aldohexoses at the C-2, C-3, and C-4 positions.

References

- 1. This compound - general description and application - Georganics [georganics.sk]

- 2. Altrose - Wikipedia [en.wikipedia.org]

- 3. discofinechem.com [discofinechem.com]

- 4. This compound | 1990-29-0 | MA06614 | Biosynth [biosynth.com]

- 5. Cas 1990-29-0,this compound | lookchem [lookchem.com]

- 6. This compound | C6H12O6 | CID 94780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. dextro-altrose (mixture of anomers), 1990-29-0 [thegoodscentscompany.com]

- 9. CAS 1990-29-0: this compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 1990-29-0 [chemicalbook.com]

D-Altrose: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activity of a Rare Hexose Sugar

Abstract

D-Altrose, a rare aldohexose sugar, is a C-3 epimer of D-mannose and a C-3 epimer of D-allose. While not as abundant in nature as common sugars like glucose and fructose, this compound has garnered interest in the scientific community for its potential biological activities, particularly its antioxidant properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and known biological functions. Detailed experimental protocols and diagrams of its proposed mechanism of action are included to support researchers and professionals in the fields of carbohydrate chemistry, drug discovery, and molecular biology.

Chemical Identity and Physicochemical Properties

This compound is a monosaccharide with the chemical formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol .[1][2] Its unique stereochemistry distinguishes it from other hexoses and influences its biological and chemical characteristics.

| Property | Value | Reference(s) |

| CAS Number | 1990-29-0 | [1][2] |

| Molecular Formula | C₆H₁₂O₆ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 103-108 °C | [1][3] |

| Optical Rotation [α]/D | +33.0° ± 2.0° (c = 0.2 in H₂O) | [2] |

| Solubility | Soluble in water; slightly soluble in methanol (B129727) (with heating) and DMSO. | [1][3] |

Synthesis of this compound

The rarity of this compound in nature necessitates its synthesis for research and development purposes. Several chemical and enzymatic synthesis routes have been explored.

Chemical Synthesis from Levoglucosenone (B1675106)

A common laboratory-scale synthesis involves the use of levoglucosenone as a starting material. This method proceeds through a D-altrosan intermediate, which is formed via stereoselective reduction and subsequent cis-hydroxylation.[3]

General Experimental Protocol: Synthesis from a D-Glucose Derivative (Illustrative)

While various methods exist, a general approach often involves the stereoselective modification of a more common sugar, such as D-glucose. The following is an illustrative protocol adapted from principles of carbohydrate synthesis, as specific, detailed protocols for this compound synthesis are often proprietary or complex. A patented method describes the conversion of a D-glucose 2,3-epoxy derivative where the steric configuration of the hydroxyl groups at the 2- and 3-positions is inverted.[4]

Objective: To synthesize this compound by inverting the stereochemistry at C-3 of a suitably protected D-glucose derivative.

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Dess-Martin periodinane (DMP) or other suitable oxidizing agent

-

Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent

-

Appropriate solvents (e.g., dichloromethane, methanol)

-

Acid for deprotection (e.g., trifluoroacetic acid)

-

Silica gel for column chromatography

Procedure:

-

Oxidation: The free hydroxyl group at C-3 of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is oxidized to a ketone using an oxidizing agent like DMP in an appropriate solvent.

-

Reduction: The resulting ketone is then reduced with a reducing agent such as NaBH₄. This reduction is often not highly stereoselective and will produce a mixture of the original D-glucose stereoisomer and the desired D-allose stereoisomer (epimeric at C-3).

-

Purification: The mixture of epimers is separated using column chromatography to isolate the D-allose precursor.

-

Isomerization/Epimerization (Conceptual Step for this compound): Further steps would be required to achieve the this compound configuration. Enzymatic methods are often employed for such specific epimerizations in industrial settings. For instance, L-rhamnose isomerase can catalyze the epimerization of D-allose from D-psicose, with this compound being a byproduct.[3]

-

Deprotection: The protecting groups (isopropylidene groups) are removed by acid hydrolysis to yield the free sugar.

-

Final Purification: The final product is purified by crystallization or chromatography.

Biological Activity and Mechanism of Action

The most notable biological activity of this compound reported to date is its antioxidant capacity. It is proposed to exert this effect by competing with D-glucose for cellular uptake and metabolism, thereby reducing the generation of mitochondrial reactive oxygen species (ROS).

Proposed Antioxidant Mechanism

This compound is thought to suppress ROS production in mitochondria by acting as a competitive inhibitor of D-glucose at the cellular level. By reducing the amount of glucose entering the glycolytic pathway and subsequently the electron transport chain, this compound can decrease the generation of superoxide (B77818) anions, a primary source of cellular ROS.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant capacity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a stock solution of this compound in water or a suitable buffer. Create a series of dilutions from this stock.

-

Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

-

-

Assay:

-

To each well of a 96-well plate, add a specific volume of the this compound dilutions or the positive control.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing only the solvent and the DPPH solution.

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Signaling Pathways

Currently, specific signaling pathways directly activated or modulated by this compound are not well-elucidated. However, based on its proposed mechanism of competing with glucose, it can be inferred that this compound may indirectly influence pathways sensitive to cellular energy status and redox balance, such as the insulin (B600854) signaling pathway and antioxidant response pathways.

Potential Influence on Insulin Signaling

By competing with glucose for transport into cells, this compound could potentially modulate the downstream effects of insulin signaling that are dependent on glucose metabolism. However, it is not known to directly interact with the insulin receptor or its downstream effectors.

Conclusion and Future Perspectives

This compound remains a relatively understudied rare sugar with demonstrated potential as an antioxidant. Its unique mechanism of action, involving competition with glucose, presents an interesting avenue for research into the management of conditions associated with oxidative stress and hyperglycemia. Further studies are warranted to fully elucidate its biological activities, map its interactions with cellular signaling pathways, and explore its potential therapeutic applications. The development of more efficient and scalable synthesis methods will be crucial for advancing the research and potential commercialization of this compound and its derivatives.

References

The Enantiomeric Divide: A Technical Guide to the Natural Occurrence of D-Altrose and L-Altrose

For Immediate Release

A Deep Dive into the Stereochemistry of a Rare Sugar Reveals Nature's Preference

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of the two enantiomers of the rare sugar altrose: D-Altrose and L-Altrose. This document is intended for researchers, scientists, and drug development professionals working in the fields of carbohydrate chemistry, microbiology, and natural product discovery.

Executive Summary

Altrose, an aldohexose monosaccharide, exists as two stereoisomers, this compound and L-Altrose. A thorough review of existing literature reveals a significant disparity in their natural abundance. L-Altrose has been definitively identified as a constituent of the extracellular polysaccharide produced by the bacterium Butyrivibrio fibrisolvens. In contrast, this compound is widely considered to be an unnatural monosaccharide, with verifiable evidence of its presence in natural sources being scarce and not well-documented in primary scientific literature. This guide presents the available data on the sources, isolation, and biological context of these two enantiomers.

Natural Occurrence: A Tale of Two Enantiomers

The natural distribution of this compound and L-Altrose is markedly different. While one is a confirmed component of a bacterial biopolymer, the other's existence in nature is poorly substantiated.

This compound: An Enigma in Nature

Despite some database entries suggesting its presence in certain plant species, such as Pogostemon cablin (Patchouli), a comprehensive search of primary research literature did not yield verifiable reports detailing the isolation and quantitative analysis of this compound from these or any other natural source. Therefore, this compound is predominantly classified as an unnatural sugar.[1] Its study is largely confined to synthetic chemistry and its potential use as a building block in the synthesis of other molecules.

L-Altrose: A Bacterial Building Block

The natural occurrence of L-Altrose is well-established. It was first identified as a component of the extracellular polysaccharide (EPS) produced by the anaerobic bacterium Butyrivibrio fibrisolvens, a common inhabitant of the rumen of herbivores.[2][3] Specifically, strains like CF3 are known to produce an EPS where L-Altrose is a key monosaccharide unit.[2][3] This discovery has opened avenues for the microbial production of L-Altrose.[4]

Quantitative Data on Natural Occurrence

The quantitative data available for the natural occurrence of this compound and L-Altrose is limited and is summarized in the table below.

| Enantiomer | Natural Source | Form of Occurrence | Concentration/Yield | References |

| This compound | Not well-established | Not applicable | Not determined | |

| L-Altrose | Butyrivibrio fibrisolvens | Component of Extracellular Polysaccharide (EPS) | Variable, dependent on bacterial strain and culture conditions. The EPS can be a significant product of fermentation. | [2][4] |

Experimental Protocols for Isolation

The isolation of these rare sugars from natural sources is a significant challenge. The following section details the established methodology for the isolation of L-Altrose from Butyrivibrio fibrisolvens. Due to the lack of confirmed natural sources, a corresponding protocol for this compound is not available.

Isolation of L-Altrose from Butyrivibrio fibrisolvens Extracellular Polysaccharide

The production and isolation of L-Altrose from B. fibrisolvens involves several key steps, from bacterial fermentation to the purification of the final monosaccharide.[3][4]

Step 1: Cultivation of Butyrivibrio fibrisolvens

-

Organism: Butyrivibrio fibrisolvens strains capable of producing L-Altrose-containing EPS (e.g., strain CF3).

-

Medium: A chemically defined medium containing a suitable carbon source, such as glucose, is used for bacterial growth and EPS production.[3]

-

Culture Conditions: The bacterium is a strict anaerobe and is cultured under anaerobic conditions at an appropriate temperature (e.g., 37°C).

Step 2: Isolation of Crude Extracellular Polysaccharide (EPS)

-

Cell Removal: The bacterial culture is centrifuged to pellet the cells. The supernatant, containing the secreted EPS, is collected.

-

Deproteination: The supernatant is treated to remove proteins. A common method is phenol (B47542) extraction, where the aqueous phase containing the polysaccharide is separated from the phenol phase containing proteins.

-

Precipitation: The EPS is precipitated from the aqueous solution by the addition of a water-miscible organic solvent, such as cold ethanol (B145695) or isopropanol.

-

Collection and Drying: The precipitated EPS is collected by centrifugation and subsequently dried (e.g., lyophilized) to yield a crude polysaccharide powder.

Step 3: Hydrolysis of the Extracellular Polysaccharide

-

Acid Hydrolysis: The purified EPS is subjected to acid hydrolysis to break the glycosidic bonds and release the constituent monosaccharides. This is typically achieved by heating the EPS in an acidic solution (e.g., with trifluoroacetic acid or sulfuric acid). The conditions (acid concentration, temperature, and time) must be carefully controlled to ensure complete hydrolysis without significant degradation of the released sugars.

Step 4: Purification of L-Altrose

-

Neutralization: After hydrolysis, the acidic solution is neutralized.

-

Chromatographic Separation: The resulting mixture of monosaccharides is separated using chromatographic techniques. A combination of methods may be employed:

-

Preparative Paper Chromatography: This technique can be used for an initial separation of the different sugars.

-

Column Chromatography: Ion-exchange chromatography or size-exclusion chromatography can be used for further purification to obtain pure L-Altrose.[3]

-

-

Analysis and Identification: The purified L-Altrose is identified and its purity confirmed using analytical techniques such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC) of its alditol acetate (B1210297) derivative, and polarimetry to confirm the L-configuration.[3]

Signaling and Metabolic Pathways

Currently, there is a significant lack of information in the scientific literature regarding the specific signaling and metabolic pathways involving either this compound or L-Altrose.

While research on other rare sugars, such as D-Allose, has revealed interactions with cellular processes like apoptosis and glucose transport, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.[5] Studies that have screened this compound for biological activity have generally not reported significant effects.

The metabolic fate of L-Altrose within Butyrivibrio fibrisolvens or other organisms has not been elucidated. It is incorporated into the extracellular polysaccharide, but the enzymatic machinery and regulatory pathways for its synthesis and polymerization are not fully understood.

The logical relationship concerning the current state of knowledge on the signaling and metabolic pathways of altrose enantiomers can be visualized as follows:

Conclusion and Future Perspectives

The natural occurrence of altrose enantiomers is a study in contrasts. L-Altrose is a confirmed, albeit rare, natural product of bacterial synthesis, offering the potential for biotechnological production. In contrast, the existence of this compound in nature remains to be definitively established.

For researchers and drug development professionals, this distinction is critical. The accessibility of L-Altrose from a microbial source provides a platform for investigating its biological activities and potential applications. Future research should focus on:

-

Elucidating the biosynthetic pathway of L-Altrose in Butyrivibrio fibrisolvens. This could enable the development of more efficient production methods through metabolic engineering.

-

Investigating the biological effects of L-Altrose on various cell types and biological systems to uncover any potential therapeutic applications.

-

Conducting rigorous analytical studies on a wider range of natural sources to definitively confirm or refute the presence of this compound in nature.

A deeper understanding of the natural occurrence and biological roles of these rare sugars will undoubtedly open new avenues for innovation in carbohydrate-based therapeutics and diagnostics.

References

- 1. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. US4966845A - Microbial production of L-altrose - Google Patents [patents.google.com]

- 5. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Altrose: An In-depth Technical Guide to an Unnatural Monosaccharide for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Altrose, an unnatural aldohexose, stands as a unique chiral building block with significant potential in medicinal chemistry and drug discovery. While its direct biological activity remains largely unexplored, its primary value lies in its role as a versatile precursor for the synthesis of a variety of biologically active compounds, most notably iminosugars, which are potent glycosidase inhibitors. This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, detailed synthesis protocols, and its application in the development of therapeutic agents. Due to a lack of extensive research on the direct interaction of this compound with cellular signaling pathways, this document will focus on its established synthetic utility and the biological activities of its derivatives.

Physicochemical Properties of this compound

This compound is a C-3 epimer of D-mannose and is characterized by its distinct physical and chemical properties.[1][2] It is a white to off-white crystalline solid that is soluble in water but practically insoluble in methanol.[1][2] A summary of its key quantitative data is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [2] |

| Molecular Weight | 180.16 g/mol | [2] |

| Melting Point | 103-105 °C | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water, practically insoluble in methanol | [1][2] |

| Optical Rotation [α]D | +32.6° (in water) | [1] |

| CAS Number | 1990-29-0 | [3] |

Synthesis of this compound

The limited natural abundance of this compound necessitates its chemical synthesis for research and development purposes.[1] Several synthetic routes have been reported, with one of the most efficient methods involving the stereoselective reduction and cis-hydroxylation of levoglucosenone (B1675106) to form D-altrosan, which is then hydrolyzed to yield this compound.[1]

Experimental Protocol: Synthesis of this compound from Levoglucosenone

This protocol details a two-step synthesis of this compound starting from levoglucosenone, a derivative of cellulose.

Step 1: Synthesis of D-Altrosan from Levoglucosenone

-

Materials: Levoglucosenone, Sodium borohydride (B1222165) (NaBH₄), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Methanol, Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO), Acetone (B3395972), Water, Dichloromethane (B109758).

-

Procedure:

-

Dissolve levoglucosenone in methanol.

-

Add CeCl₃·7H₂O to the solution and cool to 0 °C.

-

Slowly add NaBH₄ to the mixture and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with acetone and concentrate under reduced pressure.

-

Extract the residue with dichloromethane and purify by column chromatography to obtain the intermediate enone.

-

Dissolve the enone in a mixture of acetone and water.

-

Add NMO followed by a catalytic amount of OsO₄.

-

Stir the mixture at room temperature until the reaction is complete.

-

Quench the reaction with sodium sulfite (B76179) and concentrate under reduced pressure.

-

Extract the residue with an appropriate solvent and purify by column chromatography to yield D-altrosan.

-

Step 2: Hydrolysis of D-Altrosan to this compound

-

Materials: D-Altrosan, Hydrochloric acid (HCl), Dowex-1 resin (OH⁻ form).

-

Procedure:

-

Dissolve D-altrosan in a solution of 1 M HCl.

-

Heat the solution at 100 °C for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize with Dowex-1 resin.

-

Filter the resin and concentrate the filtrate under reduced pressure.

-

Purify the resulting syrup by column chromatography to obtain pure this compound.

-

Biological Significance and Applications in Drug Development

While direct biological effects of this compound on cellular signaling pathways are not well-documented, its significance in drug development stems from its use as a chiral precursor for the synthesis of biologically active molecules, particularly iminosugars.[1][4]

This compound as a Precursor for Iminosugar Synthesis

Iminosugars are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom.[4] This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that play crucial roles in various biological processes, including viral infections, cancer, and metabolic disorders.[5][6] this compound, with its unique stereochemistry, serves as a valuable starting material for the asymmetric synthesis of a variety of iminosugar analogues.[1]

Biological Activity of this compound-Derived Iminosugars

Iminosugars derived from this compound have the potential to be potent and selective inhibitors of various glycosidases. The specific stereochemical arrangement of the hydroxyl groups on the this compound backbone can be exploited to design inhibitors that target specific enzymes with high affinity. For example, derivatives of this compound can be synthesized to mimic the transition state of glycosidase-catalyzed reactions, leading to tight binding and inhibition.[4]

Table 2: Potential Therapeutic Applications of this compound-Derived Iminosugars

| Therapeutic Area | Target Enzyme Class | Potential Mechanism of Action | References |

| Antiviral | α-Glucosidases | Inhibition of viral glycoprotein (B1211001) processing, preventing proper folding and maturation of viral envelope proteins. | [5] |

| Anticancer | Glycosidases involved in tumor metastasis | Alteration of cell surface glycans, leading to reduced cell adhesion and invasion. | [4] |

| Diabetes | α-Glucosidases in the intestine | Delaying the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels. | [6] |

| Lysosomal Storage Diseases | Lysosomal glycosidases | Acting as chemical chaperones to assist in the proper folding and trafficking of deficient enzymes. | [4] |

Future Perspectives and Conclusion

This compound is an unnatural monosaccharide with considerable, yet largely untapped, potential in drug discovery and development. While current research has primarily focused on its utility as a synthetic building block, the direct biological effects of this compound warrant further investigation. Future studies should aim to:

-

Elucidate the direct interactions of this compound with cellular components, including glucose transporters and other sugar-binding proteins.

-

Investigate the effects of this compound on key cellular signaling pathways to uncover any potential therapeutic activities.

-

Expand the library of this compound-derived iminosugars and other bioactive molecules and screen them against a wider range of therapeutic targets.

References

- 1. This compound - general description and application - Georganics [georganics.sk]

- 2. Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H12O6 | CID 94780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naturally occurring iminosugars and related compounds: structure, distribution, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of D-Altrose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Altrose is a rare aldohexose monosaccharide, an unnatural C-3 epimer of D-mannose.[1][2] Its scarcity in nature and the inherent difficulties in its chemical synthesis have historically limited its availability for widespread research and application.[1][3] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the evolution of its synthesis from early, low-yield chemical methods to more modern enzymatic approaches. We present detailed experimental protocols for key synthesis strategies, summarize quantitative data for comparative analysis, and visualize complex workflows and pathways to facilitate a deeper understanding of this rare sugar. This document is intended to serve as a core resource for researchers in glycobiology, medicinal chemistry, and drug development who are interested in the unique properties and potential applications of this compound and its derivatives.

Discovery and Early History

The history of this compound is primarily a story of chemical synthesis rather than natural discovery. Unlike common sugars such as glucose or fructose, this compound is found in nature in exceptionally small amounts, with L-altrose being isolated from strains of the bacterium Butyrivibrio fibrisolvens.[2] Consequently, access to this compound for study has been dependent on laboratory synthesis.

The first notable synthesis of this compound was reported in 1910 by P. A. Leven and W. A. Jacobs, who utilized the Kiliani-Fischer synthesis .[3] This classic chain-elongation method started from D-ribose. The core of the method involved a cyanohydrin reaction, which is not stereoselective.[3] This lack of stereoselectivity resulted in the formation of both D-altronic acid and its C-2 epimer, D-allonic acid. The subsequent need for fractional crystallization to isolate the desired D-altronic acid intermediate led to a very low overall yield of this compound, reported to be as low as 3%.[3] This early work, while groundbreaking in demonstrating a synthetic route, highlighted the significant challenges in obtaining pure this compound.

The foundational work on sugar chemistry by Emil Fischer at the turn of the 20th century provided the essential context for these early syntheses. Fischer's development of the Fischer projection in 1891 created a standardized way to represent the stereochemistry of carbohydrates, which was crucial for understanding and planning the synthesis of sugars like altrose.[4][5] His broader work on the structure and synthesis of glucose and its isomers, for which he was awarded the Nobel Prize in Chemistry in 1902, laid the groundwork for generations of carbohydrate chemists, including those who first tackled the synthesis of this compound.[4][6][7]

Over the following decades, other chemical methods were explored, but they often involved numerous steps and continued to suffer from low yields. For instance, a method starting from the Walden inversion of lactose (B1674315) required as many as eight steps and resulted in a final yield of only 8%.[3] Another approach involved the stereochemical inversion of hydroxyl groups in a D-glucose derivative at the 2- and 3-positions via a 2,3-epoxy intermediate.[3] These complex and inefficient methods meant that this compound remained a costly and difficult-to-obtain reagent, significantly hindering research into its biological functions.[3]

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[1][8] It is an unnatural monosaccharide that is soluble in water but practically insoluble in methanol.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂O₆ | [2][8] |

| Molar Mass | 180.16 g/mol | [2][8] |

| Melting Point | 103-105 °C | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [1][8] |

| Solubility | Soluble in water, practically insoluble in methanol | [1][2] |

| Optical Rotation [α]D | +32.6° (at equilibrium in water) | [1] |

| CAS Number | 1990-29-0 | [2] |

Chemical Synthesis Protocols

The challenges associated with the chemical synthesis of this compound revolve around controlling the stereochemistry at multiple chiral centers. The following sections detail the methodologies for key historical and modern chemical syntheses.

Kiliani-Fischer Synthesis from D-Ribose (c. 1910)

This method represents the first documented synthesis of this compound. It involves the chain elongation of D-ribose by adding a carbon atom via a cyanohydrin intermediate. The primary drawback is the lack of stereoselectivity at the newly formed chiral center (C2), leading to the production of two epimeric aldonic acids.

Experimental Protocol:

-

Cyanohydrin Formation: D-Ribose is treated with an aqueous solution of sodium cyanide (NaCN) or hydrogen cyanide (HCN). This reaction is not stereoselective and produces a mixture of two epimeric cyanohydrins: D-altrononitrile and D-allononitrile.

-

Hydrolysis to Aldonic Acids: The mixture of cyanohydrins is hydrolyzed under acidic or basic conditions to convert the nitrile groups (-CN) into carboxylic acid groups (-COOH). This yields a mixture of D-altronic acid and D-allonic acid.

-

Epimer Separation: The critical and lowest-yielding step involves the separation of the two epimeric acids. This is typically achieved by fractional crystallization of their corresponding salts (e.g., cadmium or calcium salts) or lactones. D-altronic acid is isolated from the mixture.

-

Lactonization: The purified D-altronic acid is heated, often in the presence of an acid catalyst, to promote the formation of its γ-lactone (D-altrono-1,4-lactone).

-

Reduction to this compound: The D-altrono-1,4-lactone is reduced to this compound. Historically, this was performed using sodium amalgam (Na/Hg) in a mildly acidic solution. The lactone is reduced back to the aldehyde, yielding this compound.

-

Purification: The final product, this compound, is purified from the reaction mixture, typically by crystallization from aqueous ethanol.[9]

The overall yield of this multi-step process is notably low, often cited as only 3%, primarily due to the non-selective cyanohydrin formation and the difficult separation of epimers.[3]

Synthesis from Levoglucosenone (B1675106) (c. 1991)

A more modern and efficient chemical synthesis route involves starting from levoglucosenone (1,6-anhydro-3,4-dideoxy-β-D-glycero-hex-3-enopyranos-2-ulose). This method offers better stereocontrol and results in a significantly higher yield.[10]

Experimental Protocol:

-

Stereoselective Reduction: The ketone group in levoglucosenone is stereoselectively reduced. This step is crucial for setting the correct stereochemistry at the C2 position.

-

cis-Dihydroxylation: The double bond in the resulting enone is subjected to cis-dihydroxylation. This reaction introduces two hydroxyl groups on the same face of the ring, forming the anhydro sugar intermediate, D-altrosan (1,6-anhydro-β-D-altropyranose).[10]

-

Hydrolysis: The 1,6-anhydro bridge of D-altrosan is hydrolyzed under acidic conditions to open the anhydro ring.

-

Product Isolation: This final step yields this compound, which is then purified. This method is reported to produce this compound in high yield.[10]

Modern Enzymatic and Chemoenzymatic Synthesis

The development of enzyme technology has provided alternative pathways for synthesizing rare sugars, often with higher specificity and under milder reaction conditions than traditional chemical methods. While this compound is not yet produced on an industrial scale, several enzymatic routes have been explored.

Epimerization and Isomerization from Common Sugars

Enzymes such as epimerases and isomerases can be used to convert more abundant monosaccharides into this compound.

Experimental Protocol (from D-Fructose):

This chemoenzymatic process uses a combination of two immobilized enzymes to convert D-fructose into this compound.

-

Enzyme Immobilization: D-tagatose 3-epimerase and D-arabinose isomerase are immobilized on a suitable support resin to allow for easy separation from the reaction mixture and reuse.

-

First Enzymatic Reaction (Epimerization): D-fructose is first converted to D-psicose.

-

Second Enzymatic Reaction (Isomerization): D-psicose is then isomerized to D-allose. This compound is often formed as a byproduct in this step. A more direct route involves the conversion of D-fructose to an intermediate that can then be converted to this compound. For example, using immobilized D-tagatose 3-epimerase and D-arabinose isomerase can produce this compound from D-fructose, although with a low overall yield of around 6%.[1]

-

Reaction Conditions: The reaction is carried out in a buffered aqueous solution at an optimal temperature and pH for the immobilized enzymes. The reaction mixture is incubated for a set period (e.g., 24-72 hours) to allow the enzymatic conversions to reach equilibrium.

-

Product Separation and Purification: After the reaction, the solution is separated from the immobilized enzymes. The product mixture, containing this compound along with other sugars, is then subjected to chromatographic separation (e.g., using a simulated moving bed or column chromatography) to isolate pure this compound.

Comparative Analysis of Synthesis Methods

The choice of synthesis method for this compound depends on factors such as desired yield, purity requirements, scalability, and cost. Historically, low-yielding chemical methods were the only option, making the sugar very expensive. Modern enzymatic and chemoenzymatic routes offer potential for more efficient production, though challenges in enzyme stability and product separation remain.

| Synthesis Method | Starting Material | Key Intermediates | Reported Yield | Key Challenges |

| Kiliani-Fischer | D-Ribose | D-Altronic Acid, D-Altrono-lactone | ~3%[3] | Non-stereoselective cyanohydrin formation; difficult epimer separation. |

| Walden Inversion | Lactose | - | ~8%[3] | Requires 8 reaction steps; complex protection/deprotection chemistry. |

| From Levoglucosenone | Levoglucosenone | D-Altrosan | High[10] | Availability and cost of the starting material. |

| Enzymatic | D-Fructose | D-Psicose, D-Tagatose | ~6%[1] | Low equilibrium conversion; requires efficient enzyme immobilization and product purification. |

Biological Significance and Applications

Despite being an unnatural sugar, this compound is not biologically inert. However, due to the historical difficulty in obtaining it, its biological roles and applications are far less studied than those of its epimers, like D-allose.

Antioxidant Properties

Recent studies have indicated that this compound possesses antioxidant properties. It is proposed to act by competing with D-glucose at the cellular level. This competition may lead to a suppression of reactive oxygen species (ROS) production within mitochondria.[8][9] This mechanism suggests potential therapeutic applications in conditions associated with oxidative stress.

Applications in Synthesis

Currently, a primary application of this compound is as a chiral building block in synthetic chemistry. It is used in the synthesis of various unnatural analogues of biologically active compounds, such as iminosugars.[1] Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom, and many exhibit potent biological activities, including glycosidase inhibition, making them relevant for developing treatments for viral infections, diabetes, and certain cancers. The unique stereochemistry of this compound allows chemists to access novel iminosugar structures that would be difficult to synthesize from more common sugars.

Conclusion and Future Outlook

From its challenging initial synthesis over a century ago to modern enzymatic explorations, the story of this compound is one of persistent scientific endeavor. While it remains a "rare" sugar in terms of both natural abundance and commercial availability, its unique stereochemistry and emerging biological properties, such as its antioxidant potential, suggest a promising future. The development of more efficient and scalable synthesis methods, likely through metabolic engineering and improved biocatalysis, will be the critical next step.[11] As this compound becomes more accessible, further research into its biological mechanisms and its utility as a precursor for novel therapeutics and biomaterials is anticipated, potentially moving it from a laboratory curiosity to a valuable tool in medicine and biotechnology.

References

- 1. This compound - general description and application - Georganics [georganics.sk]

- 2. Altrose - Wikipedia [en.wikipedia.org]

- 3. US5410038A - method of preparing this compound - Google Patents [patents.google.com]

- 4. Emil Fischer - Wikipedia [en.wikipedia.org]

- 5. Fischer projection - Wikipedia [en.wikipedia.org]

- 6. vanthoff [ursula.chem.yale.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Cas 1990-29-0,this compound | lookchem [lookchem.com]

- 9. This compound | 1990-29-0 [chemicalbook.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Aldohexose: A Technical Guide to the Biological Significance of D-Altrose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Altrose, a rare aldohexose sugar, remains one of the less-explored monosaccharides in the vast landscape of carbohydrate biology. As an unnatural C-3 epimer of D-mannose, its limited availability has historically constrained comprehensive investigation into its biological roles.[1][2] This technical guide synthesizes the current, albeit limited, understanding of this compound's biological significance. It details its known chemical properties, its use in the synthesis of bioactive compounds, and the sparse yet intriguing findings from in vitro studies. The guide also presents a hypothetical mechanism for its purported antioxidant activity and outlines experimental protocols where it has been investigated. Due to the nascent stage of this compound research, this document also highlights the significant gaps in knowledge and proposes future research directions to unlock its potential therapeutic applications.

Introduction to this compound

This compound is a six-carbon monosaccharide with the chemical formula C₆H₁₂O₆. It is structurally an epimer of D-mannose at the C-3 position and is not readily found in nature, hence its classification as a "rare sugar."[1][2] While its isomer, D-Allose, has garnered considerable attention for its anti-cancer, anti-inflammatory, and antioxidant properties, this compound remains largely enigmatic.[3][4] The primary barrier to extensive biological research has been the lack of efficient industrial-scale production methods.[1] However, its availability as a biochemical reagent allows for exploratory studies into its potential biological activities.[5][6]

Known Biological Information and Applications

Current knowledge of this compound's biological significance is primarily centered on its utility as a chiral building block in synthetic chemistry and preliminary in vitro screenings.

Synthetic Precursor for Bioactive Molecules

This compound serves as a valuable starting material for the synthesis of various unnatural analogues of biologically active compounds, most notably iminosugars.[1] Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom, and they are known to be potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial in many physiological and pathological processes. The unique stereochemistry of this compound allows for the creation of novel iminosugar structures with potentially unique inhibitory profiles, which could be explored for the development of new therapeutics for viral infections, diabetes, and cancer.

In Vitro Cellular Proliferation Studies

A limited number of studies have included this compound in broader screenings of rare sugars for their effects on cancer cell proliferation. In a study on human ovarian carcinoma cells (OVCAR-3), this compound was tested alongside D-Allose, D-psicose, and D-talitol.[7] While D-Allose demonstrated a significant dose-dependent inhibitory effect on cell proliferation, the specific results for this compound were not highlighted as significant.[7] Similarly, another study examining the effects of several rare sugars on cancer cell lines mentioned the inclusion of this compound in the screening but focused on the potent inhibitory activity of D-Allose.[8] These findings suggest that under the tested conditions, this compound does not exhibit the same level of anti-proliferative activity as its isomer, D-Allose.

Antioxidant Properties

There are indications that this compound may possess antioxidant properties.[9][10] The proposed mechanism is the suppression of reactive oxygen species (ROS) production within the mitochondria. It is hypothesized that this compound competes with D-glucose at the cellular level, potentially interfering with metabolic pathways that lead to ROS generation.[9][10] However, detailed studies validating this mechanism and quantifying the antioxidant efficacy of this compound are currently lacking in the available literature.

Natural Occurrence of Derivatives

Interestingly, a derivative of this compound, 6-deoxy-D-altrose, has been identified in the edible mushroom Lactarius lividatus.[11] This discovery is significant as it suggests that while this compound itself may be rare, its structural motifs exist in natural products, warranting further investigation into the biological activities of these derivatives.

Quantitative Data

The scarcity of dedicated research on the biological effects of this compound means there is a significant lack of quantitative data regarding its biological activity. The table below summarizes the available physical and limited biological information.

| Parameter | Value/Observation | Reference(s) |

| Physical Properties | ||

| Molecular Formula | C₆H₁₂O₆ | [2] |

| Molar Mass | 180.156 g/mol | [2] |

| Melting Point | 103-105 °C | [2] |

| Solubility | Soluble in water, practically insoluble in methanol | [2] |

| Biological Activity | ||

| Cancer Cell Proliferation | No significant inhibition reported in screening studies that focused on the effects of D-Allose. | [7][8] |

| Antioxidant Activity | Proposed to suppress mitochondrial ROS production by competing with D-glucose. Quantitative data is not available. | [9][10] |

Experimental Protocols

Detailed experimental protocols for dedicated this compound studies are not widely published. However, the methodology for the in vitro cell proliferation assays in which this compound was included is a standard technique.

Protocol 1: MTT Assay for Cellular Proliferation

This protocol is a generalized procedure based on the methodologies used in studies that have tested this compound for its effects on cancer cell viability.[7][8]

Objective: To assess the effect of this compound on the proliferation of a given cell line.

Materials:

-

Human cancer cell line (e.g., OVCAR-3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (sterile, stock solution of known concentration)

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium (without this compound) to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group (untreated cells), which is considered 100% viable.

Visualizations: Signaling Pathways and Logical Relationships

Given the limited data, the following diagrams illustrate the structural relationship of this compound to other key sugars and a hypothetical model of its proposed antioxidant mechanism.

Caption: Epimeric relationships of this compound to other common aldohexoses.

Caption: Hypothetical mechanism of this compound's antioxidant effect via competition with D-glucose.

Conclusion and Future Directions

The biological significance of this compound is a largely unexplored field. Current evidence is sparse and primarily points to its potential as a synthetic precursor and a molecule with possible, yet unquantified, antioxidant properties. The lack of significant anti-proliferative effects in initial screenings, especially when compared to its isomer D-Allose, suggests that its biological activities may be more subtle or manifest in different cellular contexts.

To unlock the potential of this compound, future research should focus on:

-

Elucidating Metabolic Fate: Investigating whether this compound can be phosphorylated by hexokinases and enter glycolytic or other metabolic pathways.

-

Validating Antioxidant Effects: Conducting rigorous studies to confirm and quantify its ability to mitigate oxidative stress and elucidate the underlying mechanisms.

-

Enzyme Inhibition Assays: Screening this compound against a panel of enzymes, particularly glycosidases and kinases, to identify potential inhibitory activities.

-

Exploring Derivatives: Systematically evaluating the biological activities of naturally occurring and synthetic derivatives of this compound.

-

In Vivo Studies: Should promising in vitro activities be discovered, progressing to in vivo models to assess its physiological effects, bioavailability, and safety.

References

- 1. This compound - general description and application - Georganics [georganics.sk]

- 2. Altrose - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. D-allose: Molecular Pathways and Therapeutic Capacity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 1990-29-0 | MA06614 | Biosynth [biosynth.com]

- 7. Growth inhibitory effect of D-allose on human ovarian carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 9. Cas 1990-29-0,this compound | lookchem [lookchem.com]

- 10. This compound | 1990-29-0 [chemicalbook.com]

- 11. Identification of rare 6-deoxy-D-altrose from an edible mushroom (Lactarius lividatus) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Relationship of D-Altrose to D-Glucose and D-Mannose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional relationships between the aldohexose monosaccharides D-Altrose, D-Glucose, and D-Mannose. This document delves into their stereochemical distinctions, comparative physicochemical properties, and methods for their synthesis and differentiation. Furthermore, it explores the known biological implications of these sugars, with a focus on their roles in cellular processes and signaling pathways.

Stereochemical Relationship

D-Glucose, D-Mannose, and this compound are all aldohexoses, sharing the same molecular formula (C₆H₁₂O₆) but differing in the spatial arrangement of their hydroxyl groups. Their relationship is defined by epimerization at specific carbon atoms.

-

D-Glucose and D-Mannose: D-Mannose is the C-2 epimer of D-Glucose. This means they differ only in the stereochemistry of the hydroxyl group at the second carbon atom.

-

D-Mannose and this compound: this compound is the C-3 epimer of D-Mannose[1]. The difference between these two sugars lies in the orientation of the hydroxyl group at the third carbon atom.

-

D-Glucose and this compound: this compound and D-Glucose are diastereomers, but not direct epimers, as they differ in the configuration at two chiral centers: C-2 and C-3.

This stereochemical cascade illustrates the subtle yet significant structural variations that give rise to their distinct properties and biological functions.

Physicochemical Properties

The epimeric differences between these monosaccharides lead to distinct physicochemical properties. A summary of these properties is presented in the table below.

| Property | This compound | D-Glucose | D-Mannose |

| Melting Point (°C) | 103-105, 106-108[2][3] | 146 (α-anomer)[4][5][6], 150 (β-anomer)[4] | 133-140[7][8][9], 132[10] |

| Specific Rotation, [α]D (water, equilibrium) | +32.6°[1][3] | +52.7°[11][12][13][14][15] | +14.2° to +14.9°[7][16][17] |

| Solubility in Water | Soluble[1] | 90.9 g/100 mL (25 °C)[4] | 248 g/100 mL |

Experimental Protocols

Synthesis of this compound

This compound is a rare sugar and is not naturally abundant. However, it can be synthesized in the laboratory from more common sugars like D-Glucose. One common method involves the hydrolysis of a protected D-altropyranose derivative. The following is a generalized protocol based on established methods.

Detailed Methodology:

-

Protection: Start with a derivative of D-Glucose, such as 1,6-anhydro-β-D-glucopyranose. Protect the hydroxyl groups at the C-2 and C-4 positions using a suitable protecting group (e.g., benzyl (B1604629) or silyl (B83357) ethers) to prevent their reaction in subsequent steps.

-

Oxidation: The free hydroxyl group at the C-3 position is then oxidized to a ketone using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.

-

Reduction: The resulting ketone at C-3 is stereoselectively reduced to an axial hydroxyl group, which corresponds to the altro-configuration. This can be achieved using a reducing agent such as sodium borohydride, where the approach of the hydride is directed by the steric hindrance of the existing groups.

-

Deprotection/Hydrolysis: The 1,6-anhydro bridge and the protecting groups on the C-2 and C-4 hydroxyls are removed by acid-catalyzed hydrolysis. This is typically done by heating the compound in an acidic aqueous solution (e.g., 1N HCl or sulfuric acid)[18].

-

Purification: The final product, this compound, is then purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel.

Differentiation of D-Glucose, D-Mannose, and this compound

Distinguishing between these closely related epimers requires specific analytical techniques.

Principle: This method utilizes a series of coupled enzymatic reactions to specifically quantify D-Glucose and D-Mannose. Commercially available kits, such as the D-Mannose/D-Fructose/D-Glucose Assay Kit, provide the necessary enzymes and reagents[19][20][21][22]. The general principle is as follows:

-

Phosphorylation: Hexokinase (HK) catalyzes the phosphorylation of D-Glucose and D-Mannose (and D-Fructose, if present) to their respective 6-phosphate esters using ATP.

-

Oxidation of G6P: Glucose-6-phosphate dehydrogenase (G6P-DH) specifically oxidizes glucose-6-phosphate (G6P) to gluconate-6-phosphate, with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the amount of D-Glucose.

-

Isomerization of M6P: After the reaction for D-Glucose is complete, phosphomannose isomerase (PMI) is added. PMI converts mannose-6-phosphate (B13060355) (M6P) to fructose-6-phosphate (B1210287) (F6P).

-

Isomerization of F6P: Phosphoglucose (B3042753) isomerase (PGI) then converts F6P to G6P.

-

Oxidation of newly formed G6P: The G6P formed from D-Mannose is then oxidized by G6P-DH, leading to a further increase in NADPH. This second increase in absorbance is proportional to the amount of D-Mannose.

While this assay can differentiate D-Glucose and D-Mannose, it does not directly detect this compound. The presence of this compound would need to be determined by other methods.

Protocol Outline:

-

Prepare samples and standards.

-

To a cuvette, add buffer, NADP⁺, and ATP.

-

Read the initial absorbance (A1).

-

Add a mixture of Hexokinase and G6P-DH.

-

Incubate and read the absorbance after the reaction is complete (A2). The difference (A2-A1) corresponds to the D-Glucose concentration.

-

Add phosphomannose isomerase and phosphoglucose isomerase.

-

Incubate and read the final absorbance (A3). The difference (A3-A2) corresponds to the D-Mannose concentration.

-

Calculate the concentrations based on the absorbance changes of the standards.

Principle: Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a unique "fingerprint" for a molecule. Due to their structural differences, D-Glucose, D-Mannose, and this compound each exhibit a distinct Raman spectrum[23][24][25][26]. By comparing the Raman spectrum of an unknown sample to a library of known sugar spectra, the components can be identified. Specific Raman shifts can be used to monitor the concentration of each sugar in a mixture[27].

Protocol Outline:

-

Instrument Calibration: Calibrate the Raman spectrometer using a standard with known peaks.

-

Library Creation: Obtain Raman spectra of pure D-Glucose, D-Mannose, and this compound to create a reference library.

-

Sample Analysis: Acquire the Raman spectrum of the sample.

-

Spectral Comparison: Use software to compare the sample spectrum with the reference library for identification. For mixtures, deconvolution algorithms can be applied to determine the relative concentrations of each component based on characteristic peaks.

Biological Roles and Signaling

While D-Glucose is a central molecule in energy metabolism and cellular signaling in virtually all organisms, the biological roles of D-Mannose are more specialized, and those of the rare sugar this compound are only beginning to be explored.

D-Glucose

D-Glucose is the primary source of energy for most cells. Its uptake and metabolism are tightly regulated by a complex network of signaling pathways, most notably the insulin (B600854) signaling pathway. It serves as a precursor for the synthesis of a wide range of biomolecules, including other carbohydrates, amino acids, and lipids.

D-Mannose

D-Mannose plays a crucial role in protein glycosylation, a post-translational modification that is vital for protein folding, stability, and function. It is also recognized for its role in the innate immune system. D-Mannose can bind to mannose-binding lectin (MBL) and to FimH, a protein on the surface of certain bacteria like E. coli, thereby inhibiting their adhesion to host cells. This property is the basis for its use in preventing urinary tract infections.

This compound

As a rare and unnatural monosaccharide, this compound is not a significant component of metabolic pathways in most organisms[1]. However, recent research has begun to uncover some of its biological effects.

-

Antioxidant Properties: this compound has been found to possess antioxidant properties by suppressing the production of reactive oxygen species (ROS) in mitochondria. It is suggested that this effect may be due to competition with D-glucose at the cellular level[2][28].

-

Cell Proliferation: Some studies have investigated the effects of rare sugars, including this compound, on cell proliferation. For instance, D-Allose, the C-3 epimer of D-Glucose, has been shown to inhibit the growth of various cancer cells[18][29][30][31][32]. While less studied, this compound is also being explored for its potential biological activities[29].

Currently, there is a lack of comprehensive studies directly comparing the signaling pathways affected by this compound in relation to D-Glucose and D-Mannose. The limited natural abundance and industrial production of this compound have constrained extensive research into its biological functions[1].

Conclusion

This compound, D-Glucose, and D-Mannose are closely related aldohexoses whose distinct stereochemistries give rise to unique physicochemical properties and biological activities. While D-Glucose is central to metabolism and D-Mannose has established roles in glycosylation and immunology, the biological significance of the rare sugar this compound is an emerging area of research. The experimental protocols outlined in this guide provide a framework for the synthesis and differentiation of these important monosaccharides, which will be crucial for further elucidating their roles in biological systems and for their potential applications in drug development and biotechnology. Further investigation into the cellular effects and signaling pathways modulated by this compound is warranted to fully understand its potential as a bioactive molecule.

References

- 1. This compound - general description and application - Georganics [georganics.sk]

- 2. Cas 1990-29-0,this compound | lookchem [lookchem.com]

- 3. This compound CAS#: 1990-29-0 [m.chemicalbook.com]

- 4. Glucose - Wikipedia [en.wikipedia.org]

- 5. ICSC 0865 - GLUCOSE [inchem.org]

- 6. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glycomatrix.com [glycomatrix.com]

- 8. D-Mannose | 3458-28-4 | MM06704 | Biosynth [biosynth.com]

- 9. D-Mannose | 3458-28-4 [chemicalbook.com]

- 10. Mannose - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 50-99-7 CAS MSDS (D(+)-Glucose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Solved The specific rotation of alpha and beta anomers of | Chegg.com [chegg.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. D-(+)-Mannose - CAS-Number 3458-28-4 - Order from Chemodex [chemodex.com]

- 17. D-Mannose [drugfuture.com]

- 18. researchgate.net [researchgate.net]

- 19. D-mannose / D-fructose / D-glucose - Enzymatic assay kit | LIBIOS [libios.fr]

- 20. D-Mannose/D-Fructose/D-Glucose Assay kit [neogen.com]

- 21. biocompare.com [biocompare.com]

- 22. D-Mannose-D-Fructose-D-Glucose Assay Kit | Megazyme [megazyme.com]

- 23. Chemical Conjugation to Differentiate Monosaccharides by Raman and Surface Enhanced Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Online analysis of D-glucose and D-mannose aqueous mixtures using Raman spectroscopy: an in silico and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound | 1990-29-0 [chemicalbook.com]

- 29. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 30. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Potential of D-Altrose: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antioxidant properties of the rare sugar D-Altrose. Direct evidence for its intrinsic antioxidant activity is scarce in peer-reviewed literature. This document summarizes related findings for similar rare sugars, particularly D-Allose, and explores the antioxidant capacity of this compound in the context of Maillard reaction products. Crucially, this guide proposes a roadmap for future research by outlining detailed experimental protocols and potential signaling pathways to elucidate the antioxidant mechanisms of this compound. All quantitative data from related studies are presented in structured tables, and proposed experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to this compound and Oxidative Stress